molecular formula C21H28N2O3 B5507937 {(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol

{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol

Cat. No. B5507937
M. Wt: 356.5 g/mol
InChI Key: XQQQBAQFFUNNLN-IAGOWNOFSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol" involves multi-step chemical processes. For instance, compounds with complex piperidine structures are typically synthesized through condensation reactions, characterized by spectroscopic techniques, and confirmed by X-ray crystallography. The process often requires precise control of reaction conditions to achieve the desired stereochemistry and functional group incorporation (Naveen et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within a compound. X-ray diffraction studies have been employed to determine the crystal and molecular structure of similar compounds, revealing details such as the conformation of the piperidine ring and the geometry around specific atoms. This information is vital for predicting the compound's reactivity and interaction with other molecules (Benakaprasad et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of "{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol" can be inferred from studies on similar compounds. These compounds participate in various chemical reactions, including condensation, alkylation, and reduction, which are essential for modifying their structure and properties for specific applications. The studies provide insights into the mechanisms and conditions that favor these reactions, contributing to the development of new synthetic methodologies (Prasad et al., 2008).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystal structure, are directly influenced by its molecular structure. Research on compounds with similar structural features has shown that these properties can be tailored through synthetic modifications. Understanding the relationship between structure and physical properties is crucial for designing compounds with desired physical characteristics (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are essential aspects of compound characterization. Studies on similar molecules have explored their reactivity patterns, providing valuable information for the development of new compounds with improved performance in their intended applications (Hussain et al., 2017).

Scientific Research Applications

Structural and Solution Chemistry

(Pozharskii et al., 2010) explored double in/out proton sponges with low-barrier hydrogen-bond switching. This research provides insights into the behavior of complex organic molecules similar in structure to the compound , contributing to understanding their potential interactions and structural properties in various solvents and conditions.

(Sañudo et al., 2006) detailed the synthesis of new cyclic dipeptidyl ureas through reactions involving similar structural motifs. This study sheds light on methodologies for synthesizing complex organic compounds, potentially guiding research involving similar structural frameworks.

Synthetic Methodologies and Chemical Reactions

(Sadhu et al., 2016) discussed the chemoselective reduction of double bonds in α-Benzylthiobenzimidazoleacetonitriles, a reaction relevant for compounds with similar chemical structures. Understanding these reactions can help in developing synthetic strategies for related compounds, including those with therapeutic potential.

(Mondal et al., 2010) focused on the synthesis and structural analysis of dioxidovanadium(V) complexes, highlighting the role of hydrazone ligands. This research could inform the design and synthesis of complex organometallic compounds with potential applications in catalysis and materials science.

Crystallography and Molecular Structure

(Naveen et al., 2015) provided a detailed examination of the crystal and molecular structure of a complex piperidinyl compound. Such studies are crucial for understanding the molecular geometry, bonding, and potential interactions of complex organic molecules, offering insights into their functional properties and applications.

properties

IUPAC Name

[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-15-4-9-20(26-15)18-5-7-19(8-6-18)21(25)23-12-16(11-22(2)3)10-17(13-23)14-24/h4-9,16-17,24H,10-14H2,1-3H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQQBAQFFUNNLN-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)N3CC(CC(C3)CO)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)N3C[C@H](C[C@H](C3)CO)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone

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